molecular formula C22H18N4O5S2 B11416984 1-(benzyloxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide

1-(benzyloxy)-2-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11416984
M. Wt: 482.5 g/mol
InChI Key: NPPVOYCBXXSOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(BENZYLOXY)-2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a dihydropyridine core, which is a six-membered ring containing nitrogen, and is substituted with various functional groups including a benzyloxy group, a thiazolylsulfonamide group, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(BENZYLOXY)-2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Benzyloxy Group: This step involves the nucleophilic substitution of a suitable benzyloxy precursor onto the dihydropyridine core.

    Attachment of the Thiazolylsulfonamide Group: This can be done through a sulfonamide coupling reaction, where a thiazole derivative is reacted with a sulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid or ester group into a carboxamide through an amidation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(BENZYLOXY)-2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group in the dihydropyridine core can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.

Scientific Research Applications

1-(BENZYLOXY)-2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study the mechanisms of action of related compounds and to explore new biological pathways.

    Chemical Biology: It is employed in the development of chemical probes to investigate the function of specific proteins and enzymes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor for the development of new materials.

Mechanism of Action

The mechanism of action of 1-(BENZYLOXY)-2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(BENZYLOXY)-2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Dihydropyridine Derivatives: These compounds share the dihydropyridine core and may have similar biological activities.

    Thiazole Derivatives: These compounds contain the thiazole ring and may exhibit similar pharmacological properties.

    Sulfonamide Derivatives: These compounds feature the sulfonamide group and may have comparable therapeutic potential.

The uniqueness of 1-(BENZYLOXY)-2-OXO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C22H18N4O5S2

Molecular Weight

482.5 g/mol

IUPAC Name

2-oxo-1-phenylmethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H18N4O5S2/c27-20(19-7-4-13-26(21(19)28)31-15-16-5-2-1-3-6-16)24-17-8-10-18(11-9-17)33(29,30)25-22-23-12-14-32-22/h1-14H,15H2,(H,23,25)(H,24,27)

InChI Key

NPPVOYCBXXSOQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.